![molecular formula C23H15N3O3 B2618359 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477555-02-5](/img/structure/B2618359.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl . Another method for the synthesis of related compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the disc diffusion technique was used for the determination of antimicrobial activity against S. aureus .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Assessment
The chemical precursor 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide, closely related to the compound of interest, has been utilized for the synthesis of various heterocyclic compounds including imidazole, 1,3,4-oxadiazole, and others. These compounds demonstrated antimicrobial activity, showcasing the potential of similar structures in developing antimicrobial agents (Elmagd et al., 2017).
Breast Cancer Research
Chromeno[4,3-b]pyridine derivatives, sharing a core structure with the compound , have been synthesized and tested for their anticancer activities, particularly against breast cancer (MCF-7). Computational ADME, Lipinski's analysis, molecular docking, and binding energy studies were conducted to assess their efficacy, highlighting the compound's relevance in cancer research (Abd El Ghani et al., 2022).
Antioxidant and Antibacterial Agents
Research focusing on coumarin-based benzothiazole derivatives, which are structurally related to the compound of interest, has indicated significant antioxidant and antibacterial potentials. These findings underline the compound's utility in developing therapeutic agents with antioxidant and antibacterial properties (Gadhave et al., 2022).
Catalysis and Synthesis
The synthesis of 2-amino benzo[h]chromene derivatives through a solvent-free approach highlights the compound's potential in catalysis and organic synthesis. This research showcases the efficiency of using acetic acid functionalized ionic liquids as reusable catalysts (Moosavi‐Zare et al., 2014).
Metathesis Catalysts
The synthesis and utilization of N-heterocyclic carbene ligands, which are structurally similar to the compound , in developing ruthenium-based olefin metathesis catalysts demonstrate its application in enhancing chemical reactions for synthetic efficiency (Bantreil & Nolan, 2011).
Wirkmechanismus
Target of Action
Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been known to target dihydrofolate reductase (dhfr), an important enzyme involved in purine synthesis .
Mode of Action
For instance, compounds with a similar structure have been shown to inhibit the function of DHFR, thereby disrupting purine synthesis .
Biochemical Pathways
Given the potential target of dhfr, it can be inferred that the compound may affect the purine synthesis pathway . This could lead to downstream effects such as disruption of DNA replication and transcription, which are crucial processes for cell survival and proliferation.
Result of Action
Based on the potential inhibition of dhfr and disruption of purine synthesis, it can be inferred that the compound may have antiproliferative effects, potentially making it useful in the treatment of conditions characterized by excessive cell proliferation, such as cancer .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-21-15-8-2-6-12-20(15)29-13-16(21)23(28)26-17-9-3-1-7-14(17)22-24-18-10-4-5-11-19(18)25-22/h1-13H,(H,24,25)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVXJTSLNMBFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=COC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
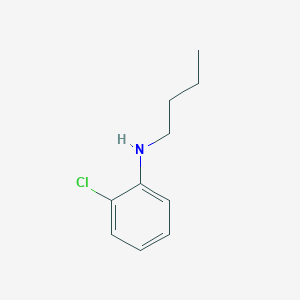

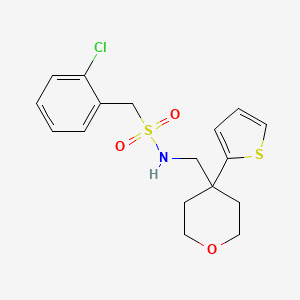
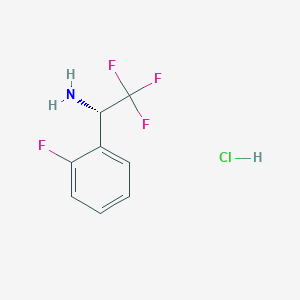
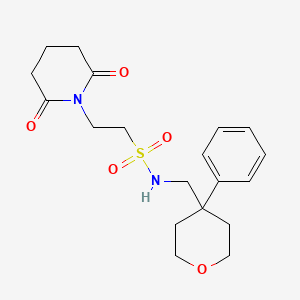
![N-(2-chlorobenzyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2618284.png)
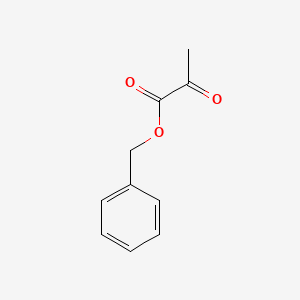
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2618286.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2618287.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2618288.png)
![N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2618290.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2618291.png)
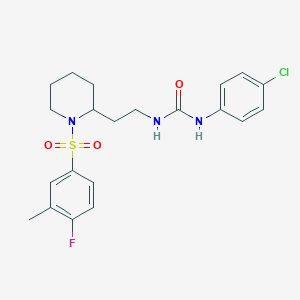
![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)
